molecular formula C16H18BrN3O B6622615 3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide

3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide

Cat. No.: B6622615
M. Wt: 348.24 g/mol
InChI Key: QZZANJSVPWPWCS-UHFFFAOYSA-N
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Description

3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound features a bromine atom attached to the pyridine ring and an isopropylamino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methylpyridine to form 3-bromo-2-methylpyridine, followed by a series of reactions to introduce the carboxamide and isopropylamino groups. The reaction conditions often require the use of strong bases, solvents like toluene, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine carboxamides and brominated aromatic compounds. Examples include:

Uniqueness

What sets 3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c1-11(2)20-13-6-3-5-12(9-13)10-19-16(21)15-14(17)7-4-8-18-15/h3-9,11,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZANJSVPWPWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC(=C1)CNC(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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